
Ethyl 3-amino-2-(4-fluorobenzyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-2-(4-fluorobenzyl)propanoate is an organic compound with the molecular formula C12H16FNO2 It is a derivative of propanoic acid, featuring an ethyl ester group, an amino group, and a fluorobenzyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-2-(4-fluorobenzyl)propanoate typically involves the reaction of ethyl 3-aminopropanoate with 4-fluorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, which can target the carbonyl group or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzylic position. Reagents such as alkyl halides or acyl chlorides can be used for these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted derivatives with various functional groups
科学研究应用
Ethyl 3-amino-2-(4-fluorobenzyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its fluorobenzyl group can enhance binding affinity and specificity in biological assays.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ethyl 3-amino-2-(4-fluorobenzyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
Ethyl 3-amino-2-(4-fluorobenzyl)propanoate can be compared with other similar compounds such as:
- Ethyl 3-amino-2-(4-chlorobenzyl)propanoate
- Ethyl 3-amino-2-(4-bromobenzyl)propanoate
- Ethyl 3-amino-2-(4-methylbenzyl)propanoate
Uniqueness: The presence of the fluorine atom in this compound imparts unique properties such as increased lipophilicity and metabolic stability. Fluorine’s high electronegativity can also influence the compound’s reactivity and binding interactions, making it distinct from its chloro, bromo, and methyl analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
属性
分子式 |
C12H16FNO2 |
|---|---|
分子量 |
225.26 g/mol |
IUPAC 名称 |
ethyl 2-(aminomethyl)-3-(4-fluorophenyl)propanoate |
InChI |
InChI=1S/C12H16FNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-6,10H,2,7-8,14H2,1H3 |
InChI 键 |
RFHABIFQGCFCTP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)F)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



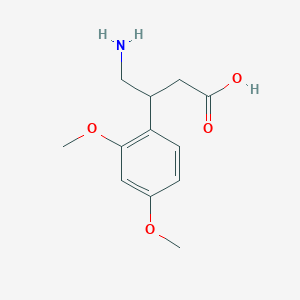
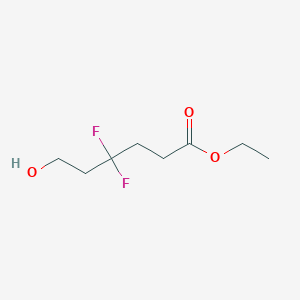
![1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride](/img/structure/B13512755.png)
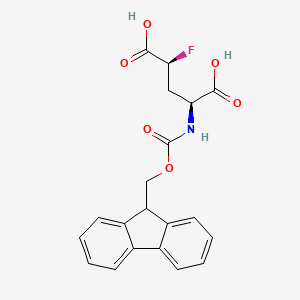
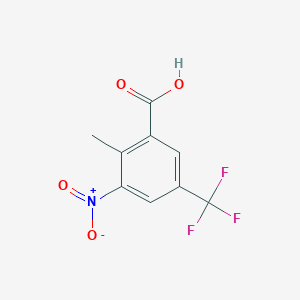
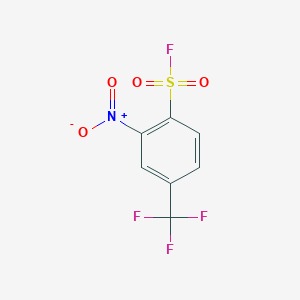

![[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride](/img/structure/B13512786.png)
![(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13512792.png)
![2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid](/img/structure/B13512800.png)
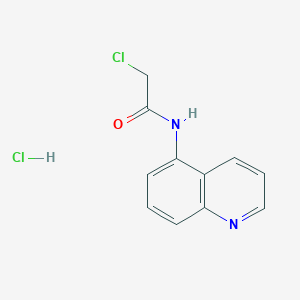
![6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile hydrochloride](/img/structure/B13512808.png)

